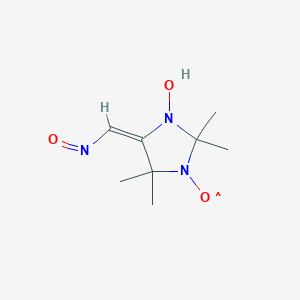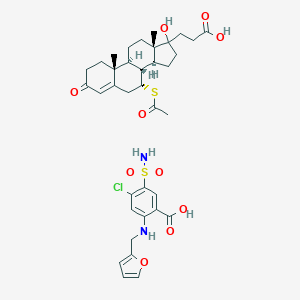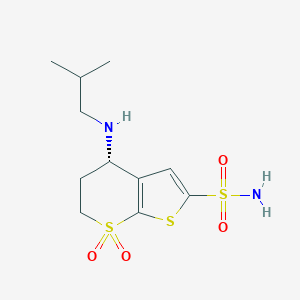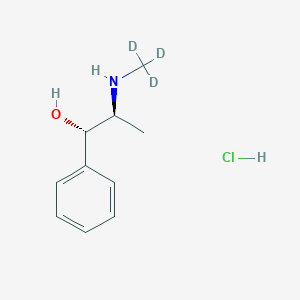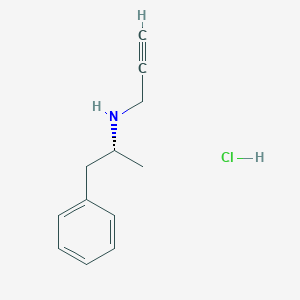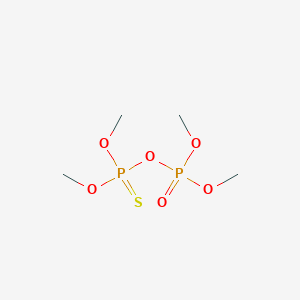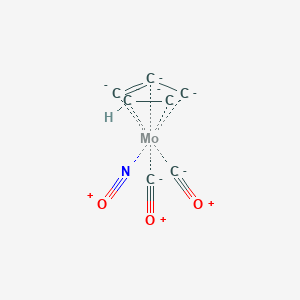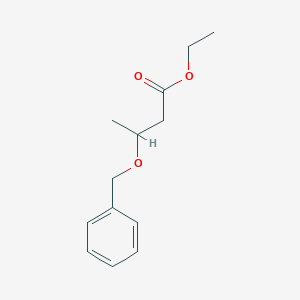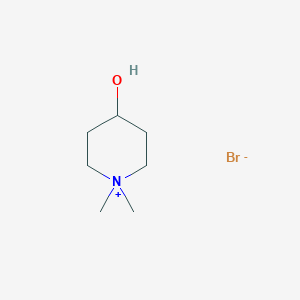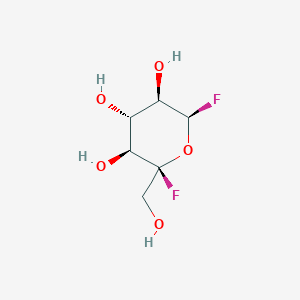
5-Fluoro-alpha-d-glucopyranosyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Fluoro-alpha-d-glucopyranosyl fluoride, also known as alpha-D-glucosyl fluoride, D-glucosyl fluoride, or glucosyl fluoride, is a type of D-saccharide . It has a molecular formula of C6H11FO5 and a molecular weight of 182.147 . It is identified by the isomeric SMILES notation: C([C@@H]1C@HF)O)O)O)O .
Synthesis Analysis
The synthesis of 5-Fluoro-alpha-d-glucopyranosyl fluoride involves the use of a mechanism-based reagent . The reagent is used to trap a glycosyl–enzyme intermediate and identify the catalytic nucleophile at the active site of Aspergillus niger α-glucosidase . The enzyme is incubated with 5FαGlcF, followed by peptic proteolysis and comparative liquid chromatography/MS mapping .Molecular Structure Analysis
The molecular structure of 5-Fluoro-alpha-d-glucopyranosyl fluoride is characterized by its isomeric SMILES notation: C([C@@H]1C@HF)O)O)O)O . This notation represents the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving 5-Fluoro-alpha-d-glucopyranosyl fluoride are primarily catalyzed hydrolysis reactions . These reactions are facilitated by inverting glycoside hydrolases (GHs), which are enzymes that catalyze the hydrolytic cleavage of glycosidic bonds .Physical And Chemical Properties Analysis
5-Fluoro-alpha-d-glucopyranosyl fluoride has a molecular weight of 182.147 and a molecular formula of C6H11FO5 . It is a type of D-saccharide . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Zukünftige Richtungen
The future directions of research on 5-Fluoro-alpha-d-glucopyranosyl fluoride could involve further exploration of its enzymatic synthesis . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method . Understanding the structure and catalytic mechanism of fluorinase could provide valuable insights into fluorobiochemistry .
Eigenschaften
IUPAC Name |
(2S,3S,4R,5R,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O5/c7-5-3(11)2(10)4(12)6(8,1-9)13-5/h2-5,9-12H,1H2/t2-,3-,4+,5+,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHYRMVVRYCAON-RWOPYEJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(C(C(C(O1)F)O)O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@]1([C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-alpha-d-glucopyranosyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

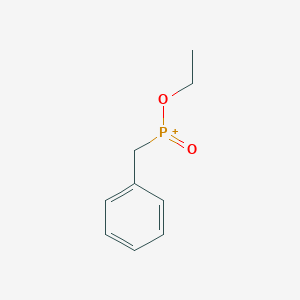
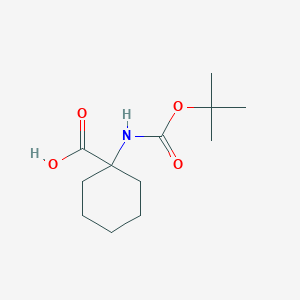
![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)
